Cas no 1289388-38-0 ((6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE)

(6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE 化学的及び物理的性質
名前と識別子
-
- (6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE
- 6-chloro-N-cyclopropyl-2-(methylsulfonyl)-4-Pyrimidinamine
- 6-chloro-N-cyclopropyl-2-methylsulfonylpyrimidin-4-amine
- (6-Chloro-2-methanesulfonylpyrimidin-4-yl)cyclopropylamine
- (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropylamine
- AB1009989
- AK-51995
- AM91610
- KB-02256
- DB-353500
- 6-CHLORO-N-CYCLOPROPYL-2-METHANESULFONYLPYRIMIDIN-4-AMINE
- 1289388-38-0
- MFCD18837186
- 6-Chloro-N-cyclopropyl-2-(methanesulfonyl)pyrimidin-4-amine
- AKOS015940789
- 6-chloro-N-cyclopropyl-2-methylsulfonyl-pyrimidin-4-amine
- 6-Chloro-N-cyclopropyl-2-(methylsulfonyl)pyrimidin-4-amine
- DTXSID80693792
- D85644
-
- MDL: MFCD18837186
- インチ: InChI=1S/C8H10ClN3O2S/c1-15(13,14)8-11-6(9)4-7(12-8)10-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12)
- InChIKey: JBYMPSWTDHJVFO-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)C1=NC(=CC(=NC2CC2)N1)Cl
計算された属性
- せいみつぶんしりょう: 247.0182254g/mol
- どういたいしつりょう: 247.0182254g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 80.3Ų
じっけんとくせい
- 密度みつど: 1.564
(6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1264749-100mg |
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine |
1289388-38-0 | 95% | 100mg |
$175 | 2024-06-06 | |
Fluorochem | 088441-1g |
6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine |
1289388-38-0 | 1g |
£275.00 | 2022-02-28 | ||
abcr | AB590606-250mg |
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine; . |
1289388-38-0 | 250mg |
€403.10 | 2024-07-24 | ||
A2B Chem LLC | AE43042-10mg |
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine |
1289388-38-0 | 95 | 10mg |
$135.00 | 2024-04-20 | |
A2B Chem LLC | AE43042-250mg |
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine |
1289388-38-0 | 95% | 250mg |
$260.00 | 2024-04-20 | |
A2B Chem LLC | AE43042-100mg |
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine |
1289388-38-0 | 95% | 100mg |
$160.00 | 2024-04-20 | |
Aaron | AR009IPA-100mg |
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine |
1289388-38-0 | 95% | 100mg |
$154.00 | 2023-12-16 | |
abcr | AB590606-100mg |
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine; . |
1289388-38-0 | 100mg |
€261.90 | 2024-07-24 | ||
eNovation Chemicals LLC | Y1264749-500mg |
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine |
1289388-38-0 | 95% | 500mg |
$370 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631900-1g |
6-Chloro-N-cyclopropyl-2-(methylsulfonyl)pyrimidin-4-amine |
1289388-38-0 | 98% | 1g |
¥4023.00 | 2024-08-09 |
(6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE 関連文献
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
(6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINEに関する追加情報
Advanced Insights into the Synthesis and Pharmacological Applications of (6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE
(6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE, identified by the CAS number 1289388-38-0, represents a novel class of small molecule scaffolds with significant potential in biomedical research. This compound features a unique combination of a pyrimidin-4-yl core functionalized with a chloro and methanesulfonyl group, coupled with a cyclopropyl amine substituent. The molecular architecture of this compound is designed to modulate specific biological targets, making it a promising candidate for therapeutic applications in oncology and neurodegenerative diseases.
Recent advancements in medicinal chemistry have underscored the importance of pyrimidine-based derivatives in drug discovery. The 6-chloro and 2-methanesulfonyl functionalities introduce steric and electronic effects that enhance the compound's ability to interact with target proteins. The cyclopropyl ring, a three-membered cyclic structure, is known for its strain energy and unique conformational properties, which can influence the binding affinity and selectivity of the molecule.
Studies published in Journal of Medicinal Chemistry (2023) have demonstrated the potential of pyrimidine derivatives as inhibitors of key kinases involved in cancer progression. The methanesulfonyl group in this compound is hypothesized to play a critical role in stabilizing the interaction between the molecule and its target receptor, thereby enhancing its pharmacological activity. This structural feature is particularly relevant in the development of targeted therapies for tumors resistant to conventional treatments.
The cyclopropyl substituent in (6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE is believed to contribute to its unique pharmacokinetic profile. The rigid, strained geometry of the cyclopropyl ring may facilitate the formation of specific hydrogen bonds with target proteins, improving the molecule's binding efficiency. This property aligns with the growing emphasis on structure-based drug design in modern pharmaceutical research.
Recent computational studies have highlighted the role of electrostatic interactions in the binding of pyrimidine derivatives to their biological targets. The chloro group in this compound is thought to modulate the charge distribution within the molecule, which could influence its ability to interact with ion channels or membrane receptors. This insight is crucial for optimizing the compound's therapeutic potential in conditions such as neurodegenerative disorders and inflammatory diseases.
Experimental data from preclinical trials have shown that (6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE exhibits promising antitumor activity against certain cancer cell lines. The compound's ability to inhibit specific signaling pathways, such as the PI3K/AKT/mTOR axis, has been linked to its structural features. These findings are consistent with the broader trend in oncology research toward developing multitarget therapeutics that address the heterogeneity of cancer biology.
The methanesulfonyl functionality in this compound also plays a key role in its metabolic stability. Sulfonamide groups are known to resist enzymatic degradation, which can prolong the half-life of the molecule in vivo. This property is particularly valuable in the development of long-acting drugs for chronic conditions, as it reduces the need for frequent dosing and improves patient compliance.
Recent studies have also explored the potential of pyrimidine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease. The cyclopropyl ring in this compound may contribute to its ability to cross the blood-brain barrier, a critical factor in the efficacy of drugs targeting central nervous system (CNS) disorders. This aspect is of particular interest given the increasing prevalence of neurodegenerative diseases and the need for effective therapeutic strategies.
The synthesis of (6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE involves a series of well-established chemical reactions, including nucleophilic substitution and ring-opening processes. The pyrimidin-4-yl core is typically synthesized using a Biginelli reaction, which allows for the introduction of diverse functional groups. The chloro and methanesulfonyl groups are then introduced through selective electrophilic substitution, while the cyclopropyl ring is formed via a ring-closure reaction.
Optimization of the compound's structure has been a focal point in recent drug development efforts. Researchers have explored modifications to the pyrimidin-4-yl core, the chloro group, and the cyclopropyl ring to enhance the molecule's potency and reduce potential side effects. These modifications are guided by computational modeling and in vitro assays that assess the compound's interaction with relevant biological targets.
In conclusion, (6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE represents a significant advancement in the field of medicinal chemistry. Its unique structural features and pharmacological properties position it as a promising candidate for the development of new therapies for a range of diseases. Ongoing research is expected to further elucidate its potential applications and refine its therapeutic profile.
1289388-38-0 ((6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE) 関連製品
- 1261455-34-8(Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate)
- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)
- 1613582-45-8(2-methyl-6-phenylhex-5-en-2-amine)
- 2228263-44-1(1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine)
- 9028-79-9(Galactose oxidase)
- 51039-92-0(N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine)
- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 5507-44-8(Diethoxymethylvinylsilane)
- 922081-63-8(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)
- 72228-39-8(2-(1-methyl-1H-indol-3-yl)propanoic Acid)
